molecular formula C8H12O B13801650 1-Cyclopent-3-en-1-ylpropan-2-one

1-Cyclopent-3-en-1-ylpropan-2-one

Katalognummer: B13801650
Molekulargewicht: 124.18 g/mol
InChI-Schlüssel: JRONMXYZUYUUJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopent-3-en-1-ylpropan-2-one is an organic compound with the molecular formula C8H12O It is a ketone derivative featuring a cyclopentene ring attached to a propanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Cyclopent-3-en-1-ylpropan-2-one can be synthesized through several methods. One common approach involves the reaction of cyclopentene with acetone in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired ketone. Another method involves the use of cyclopentadiene and propargyl alcohol under specific reaction conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclopent-3-en-1-ylpropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-Cyclopent-3-en-1-ylpropan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Cyclopent-3-en-1-ylpropan-2-one involves its interaction with various molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, forming intermediates that interact with biological molecules. These interactions can modulate enzymatic activities and cellular processes, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

    2-Cyclopenten-1-one: Another cyclopentene derivative with a ketone group, but with different reactivity and applications.

    Cyclopentanone: A saturated ketone with a cyclopentane ring, used in different chemical reactions and applications.

    Cyclohexanone: A six-membered ring ketone with distinct chemical properties and uses.

Uniqueness: 1-Cyclopent-3-en-1-ylpropan-2-one is unique due to its specific structure, which combines a cyclopentene ring with a propanone moiety

Eigenschaften

Molekularformel

C8H12O

Molekulargewicht

124.18 g/mol

IUPAC-Name

1-cyclopent-3-en-1-ylpropan-2-one

InChI

InChI=1S/C8H12O/c1-7(9)6-8-4-2-3-5-8/h2-3,8H,4-6H2,1H3

InChI-Schlüssel

JRONMXYZUYUUJB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1CC=CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.